4-Fluoro-3-(trifluoromethoxy)phenylacetic acid
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Overview
Description
4-Fluoro-3-(trifluoromethoxy)phenylacetic acid is a chemical compound with the molecular formula C9H6F4O3 and a molecular weight of 238.14 g/mol . It is characterized by the presence of both fluorine and trifluoromethoxy groups attached to a phenylacetic acid backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Biochemical Pathways
It has been suggested that the compound may be involved in proteomics research
Result of Action
It is suggested that the compound may have potential applications in proteomics research , but the specific effects at the molecular and cellular level need to be further investigated.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Fluoro-3-(trifluoromethoxy)phenylacetic acid, it is recommended to avoid all personal contact, including inhalation . The compound should be handled in a well-ventilated area, and contact with moisture should be avoided . Protective clothing, gloves, safety glasses, and dust respirators should be worn when risk of exposure occurs .
Preparation Methods
The synthesis of 4-Fluoro-3-(trifluoromethoxy)phenylacetic acid typically involves the introduction of fluorine and trifluoromethoxy groups onto a phenylacetic acid precursor. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable phenylacetic acid derivative.
Fluorination: Introduction of the fluorine atom at the 4-position of the aromatic ring using a fluorinating agent such as Selectfluor.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group at the 3-position using a reagent like trifluoromethoxybenzene under specific reaction conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Fluoro-3-(trifluoromethoxy)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-3-(trifluoromethoxy)phenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
4-Fluoro-3-(trifluoromethoxy)phenylacetic acid can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)phenylacetic acid: Lacks the fluorine atom at the 4-position, which may affect its reactivity and binding properties.
4-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical and physical properties.
Properties
IUPAC Name |
2-[4-fluoro-3-(trifluoromethoxy)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-6-2-1-5(4-8(14)15)3-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICXEJYYIREWPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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